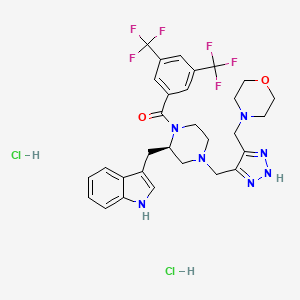

SLV-317

Description

Properties

Molecular Formula |

C30H33Cl2F6N7O2 |

|---|---|

Molecular Weight |

708.5 g/mol |

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride |

InChI |

InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1 |

InChI Key |

QBQHUKKLUVZUBC-MQWQBNKOSA-N |

Isomeric SMILES |

C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |

Canonical SMILES |

C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |

Synonyms |

3-(((2R)-1-(3,5-bis(trifluoromethyl)benzoyl)-4-((5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl)methyl)piperazinyl)methyl)-1H-indole dihydrochloride SLV317 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLV-317 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for SLV-317 are designed to optimize yield and purity while ensuring cost-effectiveness and scalability. These methods typically involve large-scale chemical reactions, purification processes, and quality control measures to produce SLV-317 in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

SLV-317 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving SLV-317 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of SLV-317 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .

Scientific Research Applications

SLV-317 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving neurokinin-1 receptor antagonists.

Biology: Employed in research on the biological effects of neurokinin-1 receptor antagonism.

Medicine: Investigated for its potential therapeutic effects in conditions involving substance P, such as pain and inflammation.

Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin-1 receptor

Mechanism of Action

SLV-317 exerts its effects by antagonizing the neurokinin-1 receptor, which is a G protein-coupled receptor involved in various physiological processes. By blocking the binding of substance P to this receptor, SLV-317 inhibits the downstream signaling pathways that mediate the effects of substance P. This mechanism is particularly relevant in the context of pain and inflammation, where substance P plays a key role .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Similarity : UNII-H5KHP6OQ62 shares modular features (piperazine, triazole) with CNS-targeted drugs but diverges in substituent design .

- Data Gaps: No direct efficacy or toxicity data are available in the provided evidence. Cross-referencing with pharmacologically validated compounds (e.g., aripiprazole) is speculative.

- Synthetic Challenges : The morpholine-triazole hybrid in UNII-H5KHP6OQ62 may complicate large-scale synthesis compared to simpler piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.